molecular formula C13H14N6O B2871808 3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899730-61-1

3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2871808
CAS No.: 899730-61-1
M. Wt: 270.296
InChI Key: SEOYGAAEFQMGMY-UHFFFAOYSA-N
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Description

3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps :

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyaniline and ethyl acetoacetate.

    Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as phosphorus oxychloride (POCl3), to form the triazolo-pyrimidine core.

    Substitution Reaction: The triazolo-pyrimidine core is then subjected to a substitution reaction with ethyl iodide to introduce the ethyl group at the 3-position.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides to introduce different substituents at specific positions on the triazolo-pyrimidine ring.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensation products.

Scientific Research Applications

3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has a wide range of scientific research applications, including :

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as a neuroprotective and anti-neuroinflammatory agent, making it a candidate for the treatment of neurodegenerative diseases.

    Medicine: The compound exhibits anticancer activity and is being investigated for its potential use in cancer therapy.

    Industry: It is used in the development of new materials with specific properties, such as antimicrobial coatings.

Comparison with Similar Compounds

3-ethyl-N-(2-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be compared with other similar compounds, such as :

    1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine: This compound shares a similar triazolo-pyrimidine core but lacks the ethyl and methoxyphenyl substituents.

    Thiazolo[4,5-d]pyrimidin-7-ones: These compounds have a thiazole ring fused to the pyrimidine core and exhibit different biological activities.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to the pyrimidine core and are known for their anticancer properties.

The unique structural features and diverse biological activities of this compound make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-3-19-13-11(17-18-19)12(14-8-15-13)16-9-6-4-5-7-10(9)20-2/h4-8H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOYGAAEFQMGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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